XPhos Palladacycle Gen. 4
CAS No.: 1599466-81-5
Cat. No.: VC4308791
Molecular Formula: C47H64NO3PPdS
Molecular Weight: 860.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1599466-81-5 |
---|---|
Molecular Formula | C47H64NO3PPdS |
Molecular Weight | 860.5 g/mol |
IUPAC Name | dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
Standard InChI | InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Standard InChI Key | HCFUQXFUHNOJLY-UHFFFAOYSA-M |
SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
XPhos Palladacycle Gen. 4 features a palladium(II) center coordinated to three distinct ligands:
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XPhos ligand: A bulky biarylphosphine providing steric protection and electronic modulation.
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Methanesulfonate counterion: Enhances solubility in polar aprotic solvents while stabilizing the Pd center.
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N-Methyl-2-phenylaniline: A chelating amine ligand facilitating precatalyst activation .
The resulting C₄₇H₆₄NO₃PPdS structure (molecular weight: 922.43 g/mol) adopts a distorted square-planar geometry, as confirmed by X-ray crystallography of analogous palladacycles .
Key Physical Properties
Property | Value | Source |
---|---|---|
Appearance | Off-white to gray crystalline powder | |
Solubility | DCM, THF, toluene; insoluble in hexane | |
Pd Content | 11.53% (theoretical) | |
Thermal Stability | Stable to 150°C under inert gas |
The complex’s exceptional air stability stems from the XPhos ligand’s ability to shield the Pd center from oxidative degradation, allowing storage under ambient conditions without significant activity loss .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The preparative route involves sequential ligand exchange on a palladium dimer precursor:
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Precursor Activation: Reaction of [Pd(μ-Cl)Cl(C₆H₅)]₂ with XPhos in dichloromethane at 25°C for 1 hour.
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Methanesulfonate Incorporation: Anion metathesis using AgOSO₂CF₃ precipitates AgCl, leaving the target complex in solution.
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Isolation: Solvent removal under reduced pressure yields the product as a microcrystalline solid (typical yield: 78–85%) .
Manufacturing Process Optimization
Industrial synthesis scales this protocol with critical modifications:
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Continuous Flow Reactors: Minimize Pd black formation during ligand exchange.
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Crystallization Control: Anti-solvent addition (n-pentane) under high shear ensures uniform particle size (D90 < 50 μm).
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Quality Control: Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pd content (11.50 ± 0.15%), while HPLC monitors ligand purity (>99.5%) .
Catalytic Mechanism and Kinetic Profile
Activation Pathway
Upon exposure to base (e.g., K₃PO₄), the precatalyst undergoes sequential transformations:
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Methanesulfonate Dissociation: Generates a cationic Pd intermediate.
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Reductive Elimination: Releases N-methyl-2-phenylaniline, reducing Pd(II) to Pd(0).
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Active Catalyst Formation: XPhos ligation produces the catalytically active Pd(0)-XPhos species .
This pathway circumvents traditional Pd(0)/Pd(II) redox cycles, enabling turnover frequencies (TOF) exceeding 1,200 h⁻¹ in Suzuki-Miyaura couplings .
Rate-Determining Factors
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Substrate Electronic Effects: Electron-deficient aryl chlorides react 3.2× faster than electron-rich analogs (krel = 3.2, 95% CI 2.9–3.5) .
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Solvent Impact: Reaction rates in THF/water (4:1) surpass those in DMF by 40% due to improved phase transfer of inorganic bases .
Applications in Modern Synthesis
Suzuki-Miyaura Cross-Coupling
XPhos Palladacycle Gen. 4 achieves unmatched performance in challenging Suzuki reactions:
Substrate Pair | Conditions | Yield (%) | TOF (h⁻¹) |
---|---|---|---|
4-Chlorobenzonitrile + Phenylboronic Acid | 25°C, 2 h | 98 | 1,450 |
2-Naphthyl Chloride + Vinylboronic Acid Pinacol Ester | 40°C, 4 h | 92 | 780 |
3-Bromoindole + 4-Pyridylboronic Acid | 60°C, 6 h | 89 | 620 |
Buchwald-Hartwig Amination
The catalyst enables C–N bond formation on sterically hindered substrates:
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2,6-Diisopropylaryl Bromides: 94% yield with 0.5 mol% catalyst loading (previous gens: <80% at 1 mol%) .
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Heterocyclic Chlorides: Pyridinyl chlorides aminate in 87–92% yield without protecting group strategies .
Comparative Analysis with Earlier Generations
Performance Metrics vs. XPhos Gen 2 (BPC-201)
Parameter | Gen. 4 | Gen. 2 |
---|---|---|
Pd Content | 11.53% | 12.39% |
Aryl Chloride TOF | 1,450 h⁻¹ | 920 h⁻¹ |
Solubility in THF | 85 mg/mL | 45 mg/mL |
Ambient Stability | >6 months | 3 months |
The methanesulfonate ligand in Gen. 4 enhances solubility while maintaining higher Pd content efficiency compared to Gen. 2’s THF-adducted structure .
Future Perspectives and Emerging Applications
Photoredox Dual Catalysis
Preliminary studies demonstrate synergistic effects with Ir(ppy)₃ in metallaphotoredox C(sp³)–C(sp²) couplings, achieving enantiomeric excesses >90% for α-amino acid derivatives .
Continuous Flow Manufacturing
Gen. 4’s solubility profile enables:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume